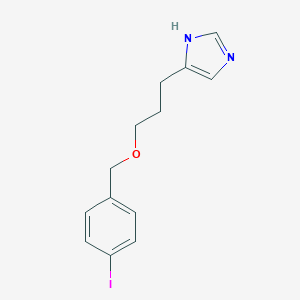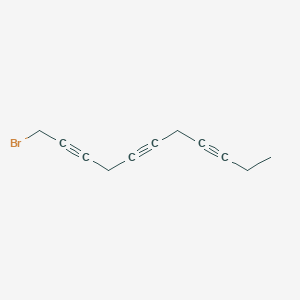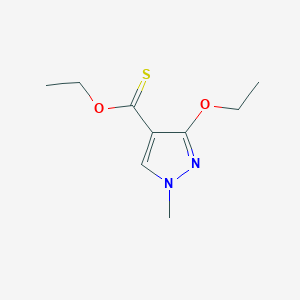
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate, also known as EEMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing environmentally friendly pesticides. In medicine, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as a corrosion inhibitor.
Wirkmechanismus
The exact mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood. However, studies have suggested that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain biomolecules.
Biochemische Und Physiologische Effekte
Studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has various biochemical and physiological effects. In vitro studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has antioxidant and anti-inflammatory properties. In vivo studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can reduce pain and inflammation in animal models. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its relatively simple synthesis method. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate. One area of research could be to further investigate its insecticidal and fungicidal properties for developing environmentally friendly pesticides. Another area of research could be to investigate its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further studies could be conducted to investigate the mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate and its potential applications in material science.
Synthesemethoden
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using different methods, including the reaction of ethyl acetoacetate with ethyl hydrazinecarbodithioate and then treating it with methyl iodide. Another method involves the reaction of 3-ethoxy-1-methylpyrazole-4-carbonyl chloride with ethyl mercaptan. Both methods have been reported to yield O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in good yields.
Eigenschaften
CAS-Nummer |
146904-63-4 |
|---|---|
Produktname |
O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DROKSBIFLJKZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Kanonische SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Synonyme |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




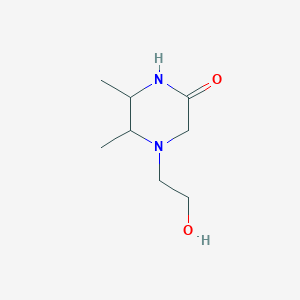

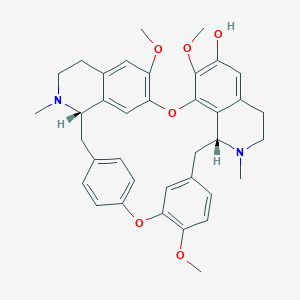
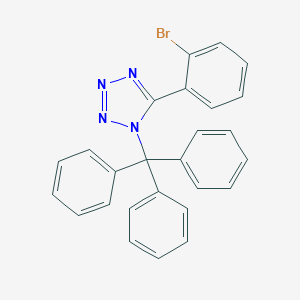
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
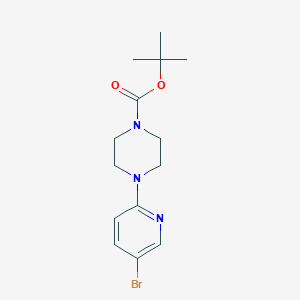
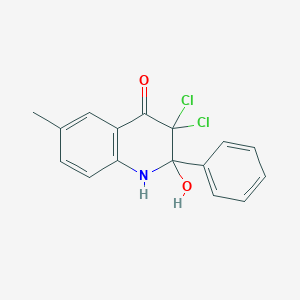
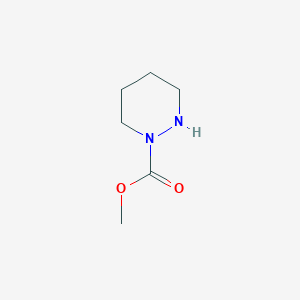

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
